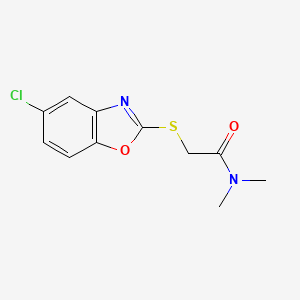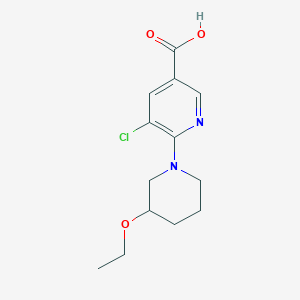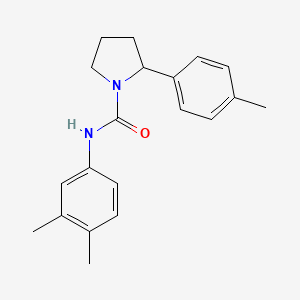![molecular formula C11H13ClN4OS B7560330 3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-96,345 and is a selective antagonist of the neurotensin receptor.
Mécanisme D'action
CP-96,345 acts as a selective antagonist of the neurotensin receptor, which is involved in the regulation of various physiological processes such as pain perception, anxiety, and dopamine release. By blocking the activity of the neurotensin receptor, CP-96,345 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CP-96,345 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior, reduce pain sensitivity, and modulate dopamine release. Additionally, CP-96,345 has been shown to have antipsychotic effects and reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-96,345 is its selectivity for the neurotensin receptor, which allows for more targeted modulation of physiological processes. Additionally, CP-96,345 has been shown to have a favorable safety profile in animal studies. However, one limitation of CP-96,345 is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on CP-96,345. One area of interest is the potential use of CP-96,345 in the treatment of anxiety and other psychiatric disorders. Additionally, further research is needed to explore the potential use of CP-96,345 in the treatment of pain and addiction. Finally, the development of more potent analogs of CP-96,345 may help to overcome some of the limitations of the compound and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of CP-96,345 involves a multi-step process that includes the reaction of 2-chloropyridine-4-carboxaldehyde with thioacetic acid, followed by the reaction of the resulting intermediate with propylhydrazine and sodium azide. The final step involves the reaction of the resulting intermediate with sodium methoxide to yield CP-96,345.
Applications De Recherche Scientifique
CP-96,345 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia. Additionally, CP-96,345 has been studied for its potential use in the treatment of pain, addiction, and cancer.
Propriétés
IUPAC Name |
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4OS/c1-2-5-16-10(17)14-15-11(16)18-7-8-3-4-13-9(12)6-8/h3-4,6H,2,5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYRFTZLQEOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)NN=C1SCC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)





![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)
![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)